molecular formula C22H25NO4 B557671 Fmoc-D-homoleucine CAS No. 204320-60-5

Fmoc-D-homoleucine

Cat. No.: B557671
CAS No.: 204320-60-5
M. Wt: 367,45 g/mole
InChI Key: UJOQOPBFLFQOJJ-HXUWFJFHSA-N
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Description

Fmoc-D-homoleucine is a derivative of the amino acid homoleucine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation.

Mechanism of Action

Target of Action

Fmoc-D-homoleucine is a peptidomimetic that primarily targets the active site of serine/threonine synthetase . This enzyme plays a crucial role in protein synthesis, and the compound’s interaction with it significantly affects this process .

Mode of Action

This compound acts as a protecting group for amines . It can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The compound binds to the enzyme’s active site, preventing it from catalyzing the formation of an amino acid, which is necessary for protein synthesis .

Biochemical Pathways

The compound’s interaction with serine/threonine synthetase affects the protein synthesis pathway . By inhibiting the enzyme’s activity, this compound disrupts the normal sequence of reactions in this pathway, leading to changes in protein production .

Pharmacokinetics

Its use in proteomics research suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis . By binding to the active site of serine/threonine synthetase, it prevents the formation of an amino acid, causing bacterial cells to die . It has been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the fluorenyl group has a strong absorbance in the ultraviolet region, which can be useful for monitoring coupling and deprotection reactions .

Biochemical Analysis

Biochemical Properties

Fmoc-D-homoleucine plays a role in biochemical reactions, particularly in peptide synthesis. The Fmoc group serves as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds.

Cellular Effects

While specific cellular effects of this compound are not extensively documented, Fmoc-functionalized amino acids have been used to construct hydrogels, which find a wide range of applications . These hydrogels can exhibit pH-controlled gelation, high thermal stability, and high kinetic and mechanical stability . They can also influence cell viability .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role in peptide synthesis. The Fmoc group serves as a protecting group for amines, preventing unwanted side reactions during peptide synthesis . The Fmoc group is removed by base, allowing the amine to participate in peptide bond formation .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group is stable under a variety of conditions, allowing for the controlled synthesis of peptides . Over time, the Fmoc group can be selectively removed to allow for peptide bond formation .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing the amine to participate in peptide bond formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-homoleucine typically involves the protection of the amino group of D-homoleucine with the Fmoc group. This can be achieved by reacting D-homoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection.

Scientific Research Applications

Fmoc-D-homoleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific side chain structure, which can impart distinct properties to the peptides and proteins it is incorporated into. This uniqueness makes it valuable in the design of peptides with specific structural and functional characteristics .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQOPBFLFQOJJ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373255
Record name Fmoc-D-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204320-60-5
Record name Fmoc-D-homoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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